molecular formula C14H15NO3 B2834969 1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1573548-38-5

1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2834969
CAS No.: 1573548-38-5
M. Wt: 245.278
InChI Key: YFVJJXXEINWZJG-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The 2-methoxybenzyl group is a common protecting group in organic synthesis .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the formation of the pyrrole ring, followed by functionalization with the methoxybenzyl and carboxylic acid groups. The Williamson Ether Synthesis could be used to introduce the methoxybenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrrole ring, with the methoxybenzyl group attached at one position and a methyl group at another. The carboxylic acid group would be attached at a third position on the ring .


Chemical Reactions Analysis

Reactions involving this compound would likely be influenced by the reactivity of the pyrrole ring and the functional groups attached to it. For example, the pyrrole ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .

Scientific Research Applications

Protective Groups in Organic Synthesis

1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid is related to compounds that serve as protective groups in organic synthesis. For example, 4-methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids, with derivatives obtained from the coupling of this alcohol and corresponding acids hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (Yoo, Kim, & Kyu, 1990). Another research illustrates the conversion of carboxylic acids to corresponding 4-methoxybenzyl (PMB) esters in the absence of an acid catalyst, indicating the utility of these compounds in the esterification of complex or sensitive substrates (Shah, Russo, Howard, & Chisholm, 2014).

Chemical Synthesis and Modification

The compound is associated with the chemical synthesis and modification of various molecules. For example, carboxylic acids are efficiently protected as their p-methoxybenzyl esters under mild conditions using N,N-diisopropyl-O-(4-methoxybenzyl)isourea, allowing selective protection in the presence of other functionalities (Wang, Golding, & Potter, 2000). Additionally, the reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with certain compounds yielded 2-acylindole-3-carboxylic acids, demonstrating the versatility of these derivatives in complex chemical syntheses (Miki, Hachiken, & Yanase, 2001).

Biocatalysis and Chemoenzymatic Synthesis

In the context of biocatalysis and chemoenzymatic synthesis, studies have explored the use of related compounds. For instance, the enzymatic hydrolysis of methyl esters of certain carboxylic acids using liver enzymes from various animals, including the study of 2,3-dihydro-6-methoxybenzo-furan-2-carboxylic acid, provides insights into the potential biocatalytic applications of these compounds (Lendechy, García, Miranda, & Luna, 2000).

Application in Medicinal Chemistry

Although the user requested to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds structurally similar to this compound have been investigated for their potential medicinal properties, such as in the synthesis of anti-inflammatory and analgesic agents (Muchowski et al., 1985).

Mechanism of Action

The mechanism of action of this compound would depend on its use. As a pyrrole derivative, it might have biological activity. Pyrrole derivatives are found in many natural products and pharmaceuticals .

Future Directions

Future research could explore the potential uses of this compound, particularly any biological activity it might have due to the presence of the pyrrole ring .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-5-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-7-8-12(14(16)17)15(10)9-11-5-3-4-6-13(11)18-2/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJJXXEINWZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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